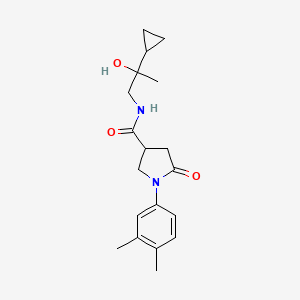
N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C19H26N2O3 and a molecular weight of approximately 330.428 g/mol, exhibits promising properties that warrant extensive investigation into its biological activities, particularly its antimicrobial and anticancer effects.
Structural Characteristics
The compound's structure includes:
- A pyrrolidine ring which is known for its role in various biological systems.
- A cyclopropyl group that may enhance the compound's binding affinity and selectivity towards biological targets.
- A dimethylphenyl moiety which could contribute to its lipophilicity and overall pharmacokinetic profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives against various multidrug-resistant pathogens. The compound was evaluated for its activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Candida auris.
Case Study: Antimicrobial Screening
In a study focusing on the antimicrobial properties of similar compounds, it was found that derivatives of 5-oxopyrrolidine exhibited significant activity against drug-resistant strains. The screening was performed using broth microdilution techniques following Clinical Laboratory Standards Institute (CLSI) guidelines. Results indicated that certain structural modifications enhanced antimicrobial efficacy, particularly against resistant strains of bacteria and fungi .
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Klebsiella pneumoniae | Significant | |
| Candida auris | Notable |
Anticancer Activity
The anticancer properties of this compound have been explored using various cancer cell lines, notably the A549 human lung adenocarcinoma model.
Case Study: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound on A549 cells compared to standard chemotherapeutic agents like cisplatin. The MTT assay revealed that the compound exhibited a structure-dependent cytotoxicity profile, significantly reducing cell viability at concentrations around 100 µM. Notably, some derivatives demonstrated lower toxicity towards non-cancerous cells, indicating a potential therapeutic window .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The pyrrolidine ring may interact with cellular targets involved in proliferation and apoptosis.
- The hydroxypropyl group could enhance solubility and cellular uptake, facilitating its action within target cells.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12-4-7-16(8-13(12)2)21-10-14(9-17(21)22)18(23)20-11-19(3,24)15-5-6-15/h4,7-8,14-15,24H,5-6,9-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARBESLJTVIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)(C3CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














